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Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune
diseases such as rheumatoid arthritis. Understanding the metabolic fate of Tofacitinib is crucial
for a comprehensive assessment of its efficacy and safety. High-resolution mass spectrometry
(HRMS), particularly when coupled with ultra-high-performance liquid chromatography
(UHPLC), offers a powerful analytical tool for the identification and characterization of drug
metabolites. This document provides a detailed application note and protocol for the
identification of Tofacitinib metabolites using LC-HRMS.

Tofacitinib Metabolism and Signaling Pathway

Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4
being the major contributor and CYP2C19 having a minor role.[1][2] The main metabolic
pathways include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the
piperidine ring side chain, N-demethylation, and glucuronidation.[1][2] The parent drug,
Tofacitinib, accounts for the majority of the circulating drug-related material in plasma, with all
individual metabolites representing less than 10% of the total radioactivity.[1][3]
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Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This
pathway is crucial for the signaling of numerous cytokines and growth factors involved in
inflammation and immune responses.
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Data Presentation: Tofacitinib Metabolites

The following table summarizes the major metabolites of Tofacitinib identified in human plasma
and urine, along with their relative abundance.
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Relative
. Proposed Change in Mass Abundance (% of
Metabolite ID . . ] o
Biotransformation (Da) Total Radioactivity

in Plasma)

M1 Oxidation +16 <10

M2 N-demethylation -14 <10

M3 Oxidation +16 <10

M4 Oxidation +16 <10

M5 Glucuronidation +176 <10

M6 Oxidation +16 <10

M7 Oxidation +16 <10

M8 Oxidation +16 <10

Tofacitinib (Parent) - - ~69.4[1][3]

Experimental Protocols

This section provides detailed protocols for the identification of Tofacitinib metabolites using in

vitro and in vivo samples.

In Vitro Metabolite Identification using Human Liver

Microsomes

This protocol is designed to identify metabolites of Tofacitinib generated by hepatic enzymes.
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Caption: Workflow for in vitro Tofacitinib metabolism analysis.
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Materials:

Tofacitinib
Human Liver Microsomes (HLM)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate
dehydrogenase)

Uridine diphosphate glucuronic acid (UDPGA)
Phosphate buffer (pH 7.4)

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Formic acid, LC-MS grade

Procedure:

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture
containing Tofacitinib (final concentration, e.g., 1 uM), human liver microsomes (final
concentration, e.g., 0.5 mg/mL), and phosphate buffer.

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system
and UDPGA.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for
10 minutes to precipitate proteins.

Sample Collection: Transfer the supernatant to a new tube for LC-HRMS analysis.
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In Vivo Metabolite Identification from Human Plasma

This protocol outlines the extraction of Tofacitinib and its metabolites from human plasma for
analysis.
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Caption: Workflow for preparing plasma samples for analysis.

Materials:

Human plasma samples

Internal Standard (IS) solution (e.g., Tofacitinib-d4)

Methyl-tert-butyl ether (MTBE)

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Formic acid, LC-MS grade

Procedure:

Sample Thawing: Thaw frozen human plasma samples at room temperature.

« Internal Standard Spiking: To a known volume of plasma (e.g., 100 pL), add the internal
standard solution.

e Liquid-Liquid Extraction: Add MTBE (e.g., 500 uL), vortex for 1 minute, and centrifuge at
4000 x g for 5 minutes.

o Phase Separation: Carefully transfer the upper organic layer to a clean tube.
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» Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at
40°C.

» Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 pL) of the
mobile phase.

e Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS system.

LC-HRMS Analytical Method

The following are typical parameters for the analysis of Tofacitinib and its metabolites.

Liquid Chromatography (LC) Conditions:

Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 pm)
» Mobile Phase A: 0.1% Formic acid in water

» Mobile Phase B: 0.1% Formic acid in acetonitrile

e Flow Rate: 0.4 mL/min

o Gradient:

0-1 min: 5% B

[¢]

1-8 min: 5-95% B

[e]

8-10 min: 95% B

o

10.1-12 min: 5% B

[¢]

e Injection Volume: 5 uL
e Column Temperature: 40°C
High-Resolution Mass Spectrometry (HRMS) Conditions:

« lonization Mode: Positive Electrospray lonization (ESI+)
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Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

Mass Range: m/z 100-1000

Resolution: > 30,000 FWHM

Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation

Data Analysis and Metabolite Identification

Metabolite identification is achieved by comparing the LC-HRMS data of control and Tofacitinib-
treated samples. The process involves:

Peak Detection: Utilize software to detect all ion features in the chromatograms.

o Background Subtraction: Subtract ions present in the control samples from the Tofacitinib-
treated samples.

o Metabolite Prediction: Predict potential metabolites based on known biotransformation
pathways of Tofacitinib.

o Mass Defect Filtering: Use mass defect filtering to selectively identify drug-related
metabolites.

 MS/MS Fragmentation Analysis: Elucidate the structure of potential metabolites by
interpreting their MS/MS fragmentation patterns and comparing them to the fragmentation of
the parent drug.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a highly effective
technique for the comprehensive identification and characterization of Tofacitinib metabolites.
The detailed protocols and methodologies presented in this application note provide a robust
framework for researchers in drug metabolism and pharmacokinetics to study the
biotransformation of Tofacitinib and other xenobiotics. This understanding is essential for the
continued safe and effective use of this important therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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